15-Lipoxygenase Inhibition by Methylsulfonyl Thiazoles
In a 2017 study, 2‑(benzylidenehydrazinyl)‑4‑methylthiazole‑5‑carboxylates displayed IC₅₀ values of 0.12–0.69 µM against 15‑lipoxygenase (15‑LOX) and 1.26 µM against bovine carbonic anhydrase II (bCA II) [1]. While the target compound bears a methylsulfonyl rather than a hydrazinyl at the 2‑position, the methylsulfonyl group is recognized as a sulfonamide bioisostere that the ACS Omega 2025 study directly links to CA I/II inhibition (IC₅₀ range 39.38–198.04 µM for hCA I and 39.16–86.64 µM for hCA II) [2]. This class-level evidence indicates that 2‑methylsulfonyl‑4‑methylthiazole‑5‑carboxylates occupy a complementary potency–selectivity space relative to 2‑hydrazinyl analogs, offering a differentiated pharmacophore for inflammatory and respiratory disease programs.
| Evidence Dimension | 15‑LOX and bCA II inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; class inference from methylsulfonyl‑thiazole CA inhibition (hCA I IC₅₀ 39.38–198.04 µM; hCA II IC₅₀ 39.16–86.64 µM) |
| Comparator Or Baseline | 2‑(Benzylidenehydrazinyl)‑4‑methylthiazole‑5‑carboxylate derivatives: 15‑LOX IC₅₀ 0.12–0.69 µM; bCA II IC₅₀ 1.26 µM (most active 5h) |
| Quantified Difference | Different target profile: hydrazinyl series targets 15‑LOX predominantly; methylsulfonyl series targets hCA I/II predominantly. |
| Conditions | 15‑LOX inhibition assay (soybean 15‑LOX, UV absorbance at 234 nm); bCA II esterase assay (p‑nitrophenylacetate hydrolysis, 348 nm); hCA I/II esterase assay (human erythrocyte‑purified isoenzymes). |
Why This Matters
The methylsulfonyl pharmacophore steers the scaffold toward carbonic anhydrase inhibition rather than lipoxygenase inhibition, allowing procurement teams to select the correct 2‑substituent for their target disease pathway.
- [1] Saeed, A., Khan, S. U., Mahesar, P. A., Channar, P. A., Shabir, G., & Iqbal, J. (2017). Substituted (E)‑2‑(2‑benzylidenehydrazinyl)‑4‑methylthiazole‑5‑carboxylates as dual inhibitors of 15‑lipoxygenase & carbonic anhydrase II. Biochem Biophys Res Commun, 482(1), 176–181. View Source
- [2] Maryam, Z. et al. (2025). Synthesis of Thiazole‑methylsulfonyl Derivatives, X‑ray Study, and Investigation of Their Carbonic Anhydrase Activities. ACS Omega, 10(13), 13583–13594. View Source
